molecular formula C5H5N3 B6155388 5-ethynyl-1-methyl-1H-1,2,3-triazole CAS No. 1602775-02-9

5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B6155388
CAS No.: 1602775-02-9
M. Wt: 107.1
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Description

5-Ethynyl-1-methyl-1H-1,2,3-triazole is a specialized, alkyne-functionalized 1,2,3-triazole derivative of significant value in synthetic and medicinal chemistry research[a]. Its molecular structure features a terminal ethynyl group attached to the 5-position of a 1-methyl-1H-1,2,3-triazole ring, making it a versatile bifunctional scaffold[a]. The 1,2,3-triazole core is known for its stability under physiological conditions, strong dipole moment, and ability to act as a hydrogen bond acceptor, which can be crucial for modulating the pharmacokinetic properties of lead compounds . The primary research application of this compound leverages its ethynyl group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction . This reaction is widely employed for the efficient and regioselective synthesis of complex 1,2,3-triazole-containing molecular architectures under mild conditions . As such, this compound serves as a critical building block for constructing pharmacologically active hybrids. Researchers utilize it to create novel molecular entities for screening against various biological targets, particularly in anticancer drug discovery, where 1,2,3-triazole-containing hybrids have shown promising in vitro cytotoxic activity . Furthermore, the 1,2,3-triazole ring is a key pharmacophore in its own right, found in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects . The mechanism of action for triazole-based compounds varies widely but often involves interactions with enzyme active sites, such as the epidermal growth factor receptor (EGFR), as demonstrated by molecular docking studies . This product is intended for research purposes in chemical synthesis and drug discovery laboratories. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1602775-02-9

Molecular Formula

C5H5N3

Molecular Weight

107.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethynyl 1 Methyl 1h 1,2,3 Triazole and Its Structural Analogues

Regioselective Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition (AAC)

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a fundamental reaction for the synthesis of 1,2,3-triazoles. nih.gov However, the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers with low reaction rates. nih.govorganic-chemistry.org The development of metal-catalyzed versions of this reaction has revolutionized the field, offering high regioselectivity and significantly accelerated reaction rates. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.orgrsc.org This reaction selectively produces 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. wikipedia.orgnih.gov This is followed by the coordination of the azide (B81097) to the copper center and subsequent cyclization to form a six-membered metallacycle intermediate. organic-chemistry.orgnih.gov Reductive elimination then yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. organic-chemistry.org For the synthesis of 5-ethynyl-1-methyl-1H-1,2,3-triazole, this would involve the reaction of methyl azide with a diacetylene derivative in the presence of a copper(I) catalyst. The reaction is highly exothermic but possesses a high activation barrier in the absence of a catalyst. nih.gov The copper catalyst significantly lowers this barrier, allowing the reaction to proceed efficiently under mild conditions. organic-chemistry.org

A key aspect of the mechanism is the role of a dinuclear copper acetylide complex, which is believed to be the active catalytic species. organic-chemistry.orgnih.gov This dicopper species facilitates the stepwise formation of the C-N bonds, leading to the triazole ring. nih.gov

The hallmark of the CuAAC reaction is its exceptional regioselectivity for the 1,4-isomer. nih.govrsc.org This is in stark contrast to the uncatalyzed thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. nih.govrsc.org The regioselectivity of the CuAAC is attributed to the mechanism involving the copper acetylide intermediate, which directs the azide to attack at the terminal carbon of the alkyne, leading exclusively to the 1,4-disubstituted product. nih.gov

While CuAAC is the method of choice for 1,4-disubstituted triazoles, the synthesis of the 1,5-isomer requires alternative strategies, such as the use of ruthenium catalysts. acs.orgchalmers.se The ability to selectively synthesize either isomer is crucial for applications in various fields, including medicinal chemistry and materials science, as the substitution pattern significantly influences the molecule's properties and biological activity. nih.gov

The efficiency and outcome of the CuAAC reaction are significantly influenced by the choice of ligand and solvent. Ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing disproportionation, and modulating the catalyst's reactivity. wikipedia.org

Ligand Systems: A wide variety of ligands have been developed to enhance the CuAAC reaction. These can be broadly categorized as "hard" and "soft" donor ligands. nih.gov

Hard Donor Ligands: Amine-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are commonly used to stabilize Cu(I) in aqueous and organic solvents. nih.govwikipedia.org They prevent the formation of inactive polynuclear copper acetylides and can facilitate the coordination of the azide. nih.gov

Soft Donor Ligands: Phosphine and N-heterocyclic carbene (NHC) ligands are also effective, particularly in organic solvents. nih.govorganic-chemistry.org NHC-copper complexes have shown high activity, even under solvent-free conditions. nih.gov

Solvent Systems: The choice of solvent can impact reaction rates and catalyst stability.

Aqueous Media: The CuAAC reaction is remarkably efficient in water, often with accelerated rates compared to organic solvents. organic-chemistry.orgnih.gov This is advantageous for green chemistry and bioconjugation applications. nih.gov

Organic Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used. wikipedia.org However, strongly coordinating solvents like acetonitrile can sometimes inhibit the reaction by competing for copper coordination sites. nih.gov Donor solvents like DMSO and NMP can be beneficial in preventing ligand-induced inhibition. nih.gov

Sustainable Solvents: Recent research has focused on the use of sustainable solvents like glycerol (B35011) and deep eutectic solvents to further improve the environmental profile of the CuAAC reaction. nih.govmdpi.com

Table 1: Influence of Ligand and Solvent on CuAAC Reactions

Ligand TypeExample Ligand(s)Typical Solvent(s)Key Advantages
Hard Donor (Amine-based) Tris(benzyltriazolylmethyl)amine (TBTA)Water, Organic SolventsStabilizes Cu(I), prevents aggregation, useful in bioconjugation. nih.govwikipedia.org
Soft Donor (Phosphine) TriphenylphosphineOrganic SolventsEffective in non-polar solvents, good for solubility of copper salts. nih.gov
N-Heterocyclic Carbene (NHC) CuCl(TPh)Organic Solvents, NeatHighly active, effective for sterically hindered substrates. nih.govorganic-chemistry.org
Sustainable Ligands L-prolineGlycerolImproves catalytic activity in green solvents. nih.govmdpi.com

Continuous innovation in catalyst design aims to improve the efficiency, robustness, and recyclability of CuAAC catalysts.

Heterogeneous Catalysts: Immobilizing copper catalysts on solid supports, such as polymers, silica, or magnetic nanoparticles, facilitates catalyst recovery and reuse, which is crucial for large-scale synthesis and reducing copper contamination in products. mdpi.commdpi.comresearchgate.net

Nanoparticle Catalysts: Copper and copper oxide nanoparticles have emerged as highly active and recyclable catalysts for CuAAC reactions. nih.govmdpi.com Their high surface area-to-volume ratio contributes to their enhanced catalytic performance.

Flow Chemistry Systems: The use of flow reactors with immobilized copper catalysts allows for continuous production, precise control over reaction parameters, and improved safety for these highly exothermic reactions. nih.gov

Photo-initiated Catalysts: Light-induced CuAAC reactions using photocatalysts like carbon quantum dots have been developed, offering temporal and spatial control over the reaction. mdpi.com

Low-Toxicity Ligand Systems: To address concerns about copper toxicity in biological applications, new ligand systems are being designed to facilitate the rapid removal of copper from the reaction mixture. pitt.edu

Table 2: Comparison of Innovative CuAAC Catalyst Systems

Catalyst SystemDescriptionAdvantages
Heterogeneous Catalysts Copper immobilized on solid supports (polymers, silica, magnetic nanoparticles). mdpi.commdpi.comresearchgate.netEasy separation and recycling, reduced product contamination. mdpi.commdpi.com
Copper Nanoparticles Nanoscale copper or copper oxide particles. nih.govmdpi.comHigh catalytic activity, large surface area. nih.govmdpi.com
Flow Chemistry Immobilized catalysts in continuous flow reactors. nih.govContinuous production, enhanced safety, precise control. nih.gov
Photo-initiated Catalysts Light-activated catalysts (e.g., carbon quantum dots). mdpi.comTemporal and spatial control of the reaction. mdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Selective Isomer Formation

The most commonly used ruthenium catalysts are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction typically proceeds under milder conditions than the uncatalyzed thermal cycloaddition and tolerates a wide range of functional groups. organic-chemistry.org

The mechanism of the RuAAC is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway involving the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.net The regioselectivity is determined by the initial C-N bond formation between the more nucleophilic internal carbon of the alkyne and the terminal nitrogen of the azide. nih.gov This mechanistic difference is the key to the selective formation of the 1,5-isomer. nih.gov

Table 3: Comparison of CuAAC and RuAAC Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole nih.govrsc.org1,5-disubstituted 1,2,3-triazole acs.orgchalmers.se
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) organic-chemistry.orgwikipedia.orgRuthenium(II) complexes (e.g., [Cp*RuCl]) organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Mechanism Involves a copper acetylide intermediate. wikipedia.orgnih.govProceeds via an oxidative coupling and a ruthenacycle intermediate. organic-chemistry.orgresearchgate.net
Selectivity High regioselectivity for the 1,4-isomer. nih.govrsc.orgHigh regioselectivity for the 1,5-isomer. acs.orgchalmers.se

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Approaches

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful metal-free bioorthogonal conjugation method. This reaction exploits the high reactivity of strained cyclooctynes with azides to form triazoles under physiological conditions without the need for a toxic copper catalyst. The reaction's utility has been demonstrated in the selective modification of biomolecules both in vitro and on living cells with no apparent toxicity. smolecule.com The driving force for this reaction is the relief of ring strain in the cyclooctyne (B158145), which significantly lowers the activation energy compared to the cycloaddition of linear alkynes. nih.govresearchgate.net

While direct synthesis of this compound via SPAAC is less common, the principles of metal-free click chemistry are highly relevant for creating substituted triazole rings. For instance, the reaction of an azide with a strained cyclooctyne proceeds rapidly at room temperature to afford the corresponding triazole with complete regioselectivity. rsc.org The reaction kinetics can be influenced by factors such as the structure of the cyclooctyne and the electronic properties of the azide. nih.gov

Metal-free approaches are not limited to SPAAC. For example, 1,5-diarylsubstituted 1,2,3-triazoles can be synthesized in high yield from aryl azides and terminal alkynes in DMSO in the presence of a catalytic amount of a tetraalkylammonium hydroxide. This method is experimentally simple and insensitive to atmospheric oxygen and moisture. nih.gov The proposed mechanism involves the reversible deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile, attacking the terminal nitrogen of the aryl azide. nih.gov

Table 1: Examples of Metal-Free Synthesis of 1,2,3-Triazole Derivatives

Azide Reactant Alkyne/Alkene Reactant Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
Aryl azides Terminal alkynes Tetraalkylammonium hydroxide DMSO Room Temp High nih.gov
Phenyl azide Cyclooctyne None (Strain-promoted) Physiological conditions Room Temp - researchgate.net
2-(Azidophenyl)boronic acid Cyclooct-2-yn-1-ol None (Strain-promoted) - Room Temp - rsc.org
Organic azides Nitroalkanes Organocatalyst - - High nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl (B1212043) Triazole Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of this compound and its derivatives. These reactions offer a high degree of control over the substitution pattern of the triazole ring.

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling is a cornerstone reaction for the synthesis of ethynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orglibretexts.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This methodology is particularly well-suited for the introduction of the ethynyl group at the C5 position of a pre-formed 1-methyl-1H-1,2,3-triazole ring.

A common strategy involves the synthesis of a 5-halo-1-methyl-1H-1,2,3-triazole precursor, which is then subjected to Sonogashira coupling with a protected alkyne such as (trimethylsilyl)acetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be readily removed under basic conditions to yield the desired this compound. pearson.com The reaction conditions are generally mild, typically carried out at room temperature in a solvent like triethylamine, which also acts as the base. wikipedia.org

Table 2: Sonogashira Coupling for the Synthesis of Ethynyl Triazoles

Triazole Substrate Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C) Reference
5-Iodo-1-methyl-1H-1,2,3-triazole (analogue) (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine Triethylamine Reflux researchgate.net
4-Iodoaniline (for aryl alkyne synthesis) (Trimethylsilyl)acetylene - - - - - pearson.com
Aryl Halides Terminal Alkynes Pd(0) complex Cu(I) salt Amine Various Room Temp wikipedia.org

Suzuki-Miyaura Cross-Coupling in Triazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction has been widely applied to the functionalization of heterocyclic compounds, including 1,2,3-triazoles. rsc.orgnih.govresearchgate.net

In the context of this compound analogues, the Suzuki-Miyaura coupling is typically employed to introduce aryl, heteroaryl, or other substituents onto a pre-existing halo-triazole scaffold. rsc.orgresearchgate.net For example, a 5-halo-1,2,3-triazole can be coupled with a variety of boronic acids or their esters to afford 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org The reaction is known for its high functional group tolerance and is often carried out in aqueous or mixed aqueous-organic solvent systems. nih.gov

Table 3: Suzuki-Miyaura Cross-Coupling for Triazole Functionalization

Halo-Triazole Substrate Boronic Acid/Ester Palladium Catalyst Base Solvent Temperature (°C) Yield (%) Reference
4- and 5-Halo-1,2,3-triazoles Arylboronic acids Expanded-ring NHC-Pd complex - Water - - rsc.org
Phenyl 1H-1,2,3-triazole analogue Substituted boronic acids Pd(OAc)₂ K₂CO₃ THF:H₂O (3:1) 80-85 Good nih.gov
Aryl Chlorides Phenylboronic acid Pd(OAc)₂ with triazole ligand K₃PO₄ Dioxane 80 up to 92 researchgate.net
5-Halo-3,4-dihydropyrimidin-2(1H)-ones (related heterocycle) - - - - - - nih.gov

Other Palladium-Mediated Reactions

Beyond the Sonogashira and Suzuki-Miyaura reactions, other palladium-catalyzed transformations have proven useful in the synthesis and functionalization of 1,2,3-triazoles. These include the Heck, Stille, and Buchwald-Hartwig reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction can be applied to introduce vinyl groups onto the triazole ring, which can then be further functionalized. For example, a Heck coupling between a 3-halo-1,4-naphthoquinone and a vinyl-1H-1,2,3-triazole has been reported. researchgate.net

The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide or triflate. nih.govharvard.eduorganic-chemistry.orglibretexts.org While the toxicity of organotin compounds is a drawback, the Stille reaction offers a broad scope and is tolerant of a wide range of functional groups.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. An efficient synthesis of 5-(het)arylamino-1,2,3-triazole derivatives has been developed based on the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively. mdpi.comnih.gov

Table 4: Other Palladium-Mediated Reactions in Triazole Synthesis

Reaction Type Triazole Substrate/Precursor Coupling Partner Palladium Catalyst Key Conditions Product Type Reference
Heck Vinyl-1H-1,2,3-triazole 3-Halo-1,4-naphthoquinone Pd(OAc)₂ NaOH, 90°C Naphthoquinone-triazole hybrids researchgate.net
Stille Aryl Mesylates/Tosylates Organostannanes Biarylphosphine-Pd complex - Arylated products nih.gov
Buchwald-Hartwig 5-Amino/Halo-1,2,3-triazoles (Het)aryl halides/amines [(THP-Dipp)Pd(cinn)Cl] - 5-(Het)arylamino-1,2,3-triazoles mdpi.com
General Palladium-Catalyzed Alkenyl halide Sodium azide Pd₂(dba)₃, xantphos Dioxane, 90°C 1,2,3-Triazole ox.ac.uk

Divergent Synthetic Pathways for 5-ethynyl-1,2,3-triazole Derivatives

Synthesis from Precursors Bearing Halogenated Triazole Rings

A highly effective and versatile strategy for the synthesis of this compound and its derivatives involves the use of halogenated triazole precursors. 5-Iodo- and 5-bromo-1,2,3-triazoles serve as excellent electrophilic partners in palladium-catalyzed cross-coupling reactions, allowing for the direct introduction of an ethynyl group.

The synthesis of these halogenated precursors can be achieved through various methods. For example, 5-iodo-1,2,3-triazoles can be prepared via a one-pot reaction from terminal alkynes, an azide source, and an iodinating agent, often catalyzed by copper(I). rsc.org

Once the 5-halo-1-methyl-1H-1,2,3-triazole is obtained, it can be readily converted to the corresponding 5-ethynyl derivative via a Sonogashira coupling reaction, as previously discussed. This approach offers a high degree of modularity, as the substituents on the triazole ring can be varied at the precursor stage, and different alkynes can be introduced in the final coupling step.

Table 5: Synthesis of Ethynyl Triazoles from Halogenated Precursors

Halogenated Triazole Coupling Partner Catalyst System Base Solvent Product Reference
5-Iodo-1,2,3-triazole analogue Terminal Alkyne Pd(0) catalyst - - 5-Alkynyl-1,2,3-triazole rsc.org
5-Bromo-1-methyl-1H-1,2,4-triazole - - - - - sigmaaldrich.com
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole - - - - - uni.lu

Sequential Functionalization of Multi-Functional Platforms

The introduction of an ethynyl group at the C5 position of a pre-formed 1-methyl-1H-1,2,3-triazole ring is a key strategy for the synthesis of the target compound. This often involves the initial preparation of a triazole bearing a suitable leaving group at the C5 position, which can then be subjected to a carbon-carbon bond-forming reaction.

A common approach involves the synthesis of a 5-halo-1-methyl-1H-1,2,3-triazole intermediate. For instance, a 5-iodo-1,4-disubstituted-1,2,3-triazole can be synthesized through a one-pot reaction from a terminal alkyne, an organic azide, and an iodinating agent. This intermediate can then undergo a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection to yield the desired 5-ethynyl-1,2,3-triazole.

Another strategy is the functionalization of a C5-metalated triazole intermediate. A 1-substituted-1,2,3-triazole can be deprotonated at the C5 position using a strong base like n-butyllithium to form a highly reactive organolithium species. This intermediate can then be quenched with an electrophilic source of the ethynyl group, such as a bromoalkyne, to install the desired functionality.

While direct synthesis of this compound is less commonly reported, methods for its structural isomer, 5-ethynyl-1-methyl-1H-1,2,4-triazole, provide valuable insights. These include palladium-catalyzed reactions of 1-methyl-1H-1,2,4-triazole with terminal alkynes and direct ethynylation using reagents like lithium diisopropylamide (LDA) followed by reaction with ethynyl halides. smolecule.com These methods could potentially be adapted for the 1,2,3-triazole isomer.

A manuscript has also detailed the synthesis of a 2H-thiazolo[4,5-d] smolecule.comorganic-chemistry.orgnih.govtriazole system, where a sulfone group on the thiazole (B1198619) ring serves as a versatile handle for various transformations, including metal-catalyzed couplings. nih.gov This highlights the broader strategy of installing a reactive group that can be later converted to the desired ethynyl moiety.

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of highly substituted 1,2,3-triazoles. These reactions allow for the construction of the triazole core and the introduction of multiple substituents in a single synthetic operation.

A notable example is the copper(I)-catalyzed three-component reaction of terminal alkynes, organic azides, and bromoalkynes, which provides direct access to 5-alkynyl-1,2,3-triazoles. organic-chemistry.org This tandem CuAAC/alkynylation process proceeds with high yields and complete regioselectivity under mild conditions. organic-chemistry.org The reaction involves the in situ formation of a cuprate-triazole intermediate, which is then intercepted by the bromoalkyne. organic-chemistry.org This methodology has been shown to be tolerant of a wide range of substrates, including aromatic, aliphatic, and sterically hindered alkynes, as well as various azides and bromoalkynes. organic-chemistry.org

EntryAlkyneAzideBromoalkyneSolventBaseYield (%)
1PhenylacetyleneBenzyl azide1-bromo-2-phenylacetyleneDCELiOtBu88
21-OctyneBenzyl azide1-bromo-2-phenylacetyleneDCELiOtBu75
3(Trimethylsilyl)acetyleneBenzyl azide1-bromo-2-phenylacetyleneDCELiOtBu82
Data sourced from a study on copper(I)-catalyzed three-component click/alkynylation. organic-chemistry.org

Another powerful MCR approach involves the reaction of α-bromo-β-alkylacroleins and α-bromo-β-phenylacroleins with organic azides to produce 1,4,5-trisubstituted 1,2,3-triazoles in a metal-free manner. beilstein-journals.org Furthermore, the reaction of phosphonium (B103445) salts, aldehydes, and sodium azide provides a mild, organocatalyzed route to 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org

The synthesis of 5-allyl-1,4-disubstituted-1,2,3-triazoles has been achieved through a one-pot, three-component reaction using copper(I) acetylides, azides, and allyl iodide. nih.govrsc.org This method proceeds via a 1,3-dipolar cycloaddition followed by the in situ trapping of a C(sp2)–Cu intermediate. nih.gov This strategy could potentially be adapted for the synthesis of 5-ethynyl derivatives by using an appropriate ethynylating agent instead of allyl iodide.

Stereoselective Synthesis and Chiral Derivatives of 5-ethynyl-1,2,3-triazoles

The development of stereoselective methods for the synthesis of chiral 1,2,3-triazole derivatives is an area of growing interest, particularly for applications in medicinal chemistry and materials science. While the direct stereoselective synthesis of this compound is not extensively documented, related methodologies for creating chiral triazole-containing molecules provide a foundation for future work.

One approach involves the use of chiral auxiliaries. For example, a new series of chiral 4,5-dihydro-1H- smolecule.comorganic-chemistry.orgbeilstein-journals.org-triazoline molecules appended with a β-D-glucopyranoside moiety have been synthesized via a 1,3-dipolar cycloaddition reaction. nih.gov In this strategy, the carbohydrate acts as a chiral auxiliary, directing the stereochemical outcome of the reaction and leading to the formation of enantiopure triazolines. nih.gov A similar strategy could be envisioned where a chiral azide or a chiral alkyne, derived from a natural product or a chiral pool, is used in a cycloaddition reaction to generate a chiral 5-ethynyl-1,2,3-triazole derivative.

The stereoselective synthesis of bis-steroidal pyrazine (B50134) derivatives has also been reported, highlighting the importance of stereochemistry in biological activity. nih.gov Although not directly related to triazoles, this work underscores the general principle of employing stereocontrolled reactions to access complex chiral molecules.

Future research in this area could focus on the development of catalytic asymmetric methods for the synthesis of chiral 5-ethynyl-1,2,3-triazoles. This might involve the use of chiral ligands in copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions to induce enantioselectivity. The resulting chiral ethynyl-substituted triazoles would be valuable building blocks for the synthesis of novel, enantiomerically pure compounds with potential applications in various fields.

Chemical Reactivity and Derivatization of the 5 Ethynyl 1 Methyl 1h 1,2,3 Triazole Core

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne functionality is a key reactive center in 5-ethynyl-1-methyl-1H-1,2,3-triazole, enabling a variety of transformations to introduce further complexity and functionality into the molecule.

Further Alkyne Functionalizations (e.g., Hydration, Halogenation, Cycloadditions)

The carbon-carbon triple bond of the ethynyl group can undergo several addition and cycloaddition reactions.

Hydration: The hydration of the ethynyl group, typically catalyzed by mercury salts in the presence of acid, would be expected to yield the corresponding methyl ketone, 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one, following Markovnikov's rule. While specific studies on the hydration of this compound are not extensively documented in the reviewed literature, the hydration of N-sulfonyl-1,2,3-triazoles has been reported, suggesting the feasibility of this transformation. acs.org

Halogenation: The ethynyl group can readily undergo halogenation. For instance, reaction with elemental bromine would lead to the formation of the dibromoalkene derivative, 5-(1,2-dibromoethenyl)-1-methyl-1H-1,2,3-triazole. Similarly, reaction with chlorine would yield the corresponding dichloroalkene. These reactions typically proceed via an electrophilic addition mechanism. A convenient method for the halogenation of 4-aryl-1,2,3-triazoles using potassium halides and oxone as an oxidant has been developed, which could potentially be adapted for the halogenation of the triazole ring itself, though its application to the ethynyl group has not been specified. rsc.org

Cycloadditions: The ethynyl group of this compound can participate as a dipolarophile or dienophile in various cycloaddition reactions.

1,3-Dipolar Cycloadditions: A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form a second 1,2,3-triazole ring, leading to bis-triazole systems. This reaction is a cornerstone of "click chemistry" and can be catalyzed by copper(I) to afford the 1,4-disubstituted regioisomer with high selectivity. wikipedia.orgnih.gov The reaction can also proceed thermally, often yielding a mixture of 1,4- and 1,5-regioisomers. rsc.org

Diels-Alder Reactions: While less common for simple alkynes compared to alkenes, the ethynyl group can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form six-membered rings. The reactivity can be enhanced by the electron-withdrawing nature of the triazole ring. For instance, hetero-Diels-Alder reactions of 3-triazolyl-nitrosoalkenes have been reported as a strategy to functionalize 1,2,3-triazoles. nih.gov

Transition Metal-Catalyzed Coupling Reactions of the Terminal Alkyne

The terminal C-H bond of the ethynyl group is acidic and can be readily deprotonated to form a metal acetylide, which can then participate in a variety of transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govwikipedia.org this compound can be coupled with a wide range of aryl iodides, bromides, and triflates to generate 5-(arylethynyl)-1-methyl-1H-1,2,3-triazoles. organic-chemistry.orgnih.govresearchgate.net The reaction is typically carried out under mild conditions with a base such as an amine. nih.gov

EntryAryl Halide/TriflateCatalyst SystemBaseSolventYield (%)
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF>90
24-BromotoluenePd(OAc)₂ / PPh₃ / CuIPiperidineDMF85
3Phenyl triflatePd(dba)₂ / AsPh₃ / CuIDiisopropylamineDioxane78

Glaser and Hay Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric diynes, typically using a copper(I) salt and an oxidant such as oxygen. researchgate.netwikipedia.orgorganic-chemistry.org The Hay modification utilizes a catalytic amount of a copper(I)-TMEDA complex. rsc.org Applying these conditions to this compound would result in the formation of 1,4-bis(1-methyl-1H-1,2,3-triazol-5-yl)buta-1,3-diyne. These reactions are valuable for the synthesis of conjugated systems. acs.org

Coupling ReactionCatalystOxidant/ConditionsProduct
Glaser CouplingCuClO₂, NH₄OH1,4-bis(1-methyl-1H-1,2,3-triazol-5-yl)buta-1,3-diyne
Hay CouplingCuCl/TMEDAO₂ (air)1,4-bis(1-methyl-1H-1,2,3-triazol-5-yl)buta-1,3-diyne

Functionalization of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring itself can be functionalized, although it is generally considered an aromatic and relatively stable heterocycle.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The carbon atoms of the 1,2,3-triazole ring are generally electron-deficient and thus not highly susceptible to electrophilic substitution. However, the nitrogen atoms can be protonated or alkylated. Nucleophilic substitution is more common, particularly when a good leaving group is present on the ring.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,3-triazole ring is challenging due to the ring's electron-deficient nature. However, lithiation of the C4-position of N-substituted 1,2,3-triazoles can be achieved, followed by quenching with an electrophile. For this compound, the C4-proton is the most likely site for such a reaction.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) can occur at the C4 or C5 positions of the triazole ring if a suitable leaving group, such as a halogen, is present. For instance, a 4-halo-1-methyl-5-ethynyl-1H-1,2,3-triazole could react with various nucleophiles to displace the halide. The presence of the electron-withdrawing ethynyl group at the C5 position would activate the C4 position towards nucleophilic attack. It has been shown that a 1,2,3-triazolyl ring can act as a leaving group in SNAr reactions on purine (B94841) systems. nih.gov

Modification at Nitrogen Atoms of the Triazole Ring

With the N1 position already occupied by a methyl group, further modification at the nitrogen atoms would involve the N2 or N3 atoms.

Quaternization: N-alkylation of 1-substituted 1,2,3-triazoles can lead to the formation of triazolium salts. The alkylation of 1-methyl-1,2,3-triazole would be expected to occur at the N3 position to form a 1,3-dimethyl-1H-1,2,3-triazolium salt. This is analogous to the quaternization of 1-alkyl-1,2,4-triazoles, which occurs at the N4 position. nih.govresearchgate.net These triazolium salts are precursors to N-heterocyclic carbenes and can be used as ionic liquids.

Alkylating AgentConditionsProduct
Methyl IodideNeat, 100-120 °C1,3-Dimethyl-5-ethynyl-1H-1,2,3-triazolium iodide
Ethyl BromideAcetonitrile (B52724), reflux1-Ethyl-3-methyl-5-ethynyl-1H-1,2,3-triazolium bromide

Formation of Poly-Triazole Architectures and Oligomers

The bifunctional nature of this compound, possessing a reactive ethynyl group, makes it a suitable monomer for the synthesis of polymers and oligomers containing repeating triazole units.

Step-Growth Polymerization: One approach to forming polytriazoles is through step-growth polymerization. mit.eduyoutube.comyoutube.com For example, a di-azide monomer could be reacted with a bis-alkyne, where one of the components could be a derivative of this compound. More directly, if a second reactive group were introduced onto the methyl group or the triazole ring of the title compound, it could undergo self-polymerization.

Cyclotrimerization: The ethynyl group can undergo cyclotrimerization, typically catalyzed by transition metals like cobalt or rhodium, to form a benzene (B151609) ring. If this compound is subjected to these conditions, it could lead to the formation of 1,3,5- and 1,2,4-tris(1-methyl-1H-1,2,3-triazol-5-yl)benzene isomers. This reaction provides a route to highly functionalized aromatic cores.

Polymerization via Click Chemistry: A powerful method for creating polytriazoles is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. acs.orgnih.gov A monomer containing both an azide (B81097) and a terminal alkyne functionality can undergo step-growth polymerization. Alternatively, this compound can be copolymerized with a diazide monomer to produce a linear polymer with alternating triazole and other functionalities.

Polymerization MethodMonomersResulting Polymer Structure
CuAAC PolymerizationThis compound + 1,4-diazidobutaneAlternating 1-methyl-1,2,3-triazole and butyl units linked by 1,4-disubstituted 1,2,3-triazole rings
Oxidative Coupling PolymerizationThis compoundPoly(1-methyl-1H-1,2,3-triazole-5,5'-diacetylene)

These polymerization strategies allow for the creation of materials with a high density of triazole units, which can impart desirable properties such as thermal stability, coordination ability, and specific electronic characteristics.

Computational and Theoretical Investigations of 5 Ethynyl 1 Methyl 1h 1,2,3 Triazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation

No specific studies reporting Density Functional Theory (DFT) or ab initio calculations for the detailed elucidation of the electronic structure of 5-ethynyl-1-methyl-1H-1,2,3-triazole have been found. While these methods are standard for such investigations, published research applying them to this particular molecule is not available.

Mechanistic Studies of Triazole-Forming Reactions (e.g., Regioselectivity, Chemoselectivity)

There is a lack of published mechanistic studies that computationally investigate the regioselectivity and chemoselectivity of the reactions that form this compound. Although the synthesis of 1,5-substituted 1,2,3-triazoles can be achieved, for instance, through microwave-assisted Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions, specific computational explorations of the reaction mechanism for this exact compound are not documented. nih.gov

Conformational Analysis and Fluxionality of Triazole Derivatives

Detailed conformational analysis and studies on the fluxionality of derivatives of this compound are not present in the available literature. However, general studies on 1,5-substituted 1,2,3-triazole amino acids indicate that they can exhibit a greater number of conformers with close relative energies, suggesting significant structural diversity. nih.govresearchgate.netkaust.edu.sa For one studied 1,5-substituted triazole derivative, theoretical calculations predicted the existence of 9 stable conformers. nih.gov

Ligand Field Analysis in Metal Complexation

Specific ligand field analysis for metal complexes of this compound is not available. The broader class of 1,2,3-triazoles is known to act as ligands for transition metals, and their impressive sigma electron-donating properties have been highlighted. rsc.org The coordination of various 1,2,4-triazole (B32235) derivatives with transition metals like Fe(II), Co(II), and Ni(II) has been studied, revealing a variety of coordination geometries and polynuclear structures. ethz.ch However, a detailed analysis of the ligand field effects specifically for this compound is not documented.

Prediction of Spectroscopic Signatures and Electronic Properties

There are no dedicated computational studies found that predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) and electronic properties of this compound. While computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict such properties for other triazole derivatives, this has not been reported for the target molecule. rsc.org

Advanced Spectroscopic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-ethynyl-1-methyl-1H-1,2,3-triazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group, the triazole ring, and the ethynyl (B1212043) group are expected. The methyl protons attached to the nitrogen atom (N-CH₃) typically appear as a singlet in a specific region of the spectrum. The proton on the triazole ring (C-H) will also present as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. The terminal proton of the ethynyl group (C≡C-H) is also anticipated to be a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the methyl group, the carbons of the triazole ring, and the two carbons of the ethynyl group will resonate at characteristic chemical shifts. The methylation at the N1 position of the triazole ring prevents tautomerism, leading to a more defined and stable structure, which simplifies NMR spectral analysis. In some cases, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign the proton and carbon signals, especially in more complex derivatives.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: The following table is based on typical chemical shift values for similar structural motifs and should be considered as an estimation.

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
N-CH₃ (Methyl)3.5 - 4.530 - 40
Triazole C-H7.5 - 8.5120 - 130
C≡C-H (Ethynyl)2.5 - 3.570 - 80 (C-H), 80 - 90 (C-C)
Triazole C-ethynyl-135 - 145

Advanced Mass Spectrometry Techniques for Molecular Characterization of Large Adducts

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of this compound and its larger adducts. Electrospray ionization (ESI) is a soft ionization technique commonly used for triazole derivatives, as it minimizes fragmentation and allows for the observation of the molecular ion. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and its adducts. nih.gov For this compound, the exact mass can be calculated and compared with the experimental value to a high degree of precision.

Tandem mass spectrometry (MS/MS) is particularly useful for the structural characterization of larger adducts. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern. The analysis of these fragment ions can provide valuable information about the connectivity of the molecule and the nature of the adducts. The differentiation of isomeric triazoles is also possible using mass spectrometry techniques. nih.gov

Table 2: Predicted m/z Values for Adducts of 4-ethynyl-1-methyl-1H-1,2,3-triazole Note: The following data is for the constitutional isomer 4-ethynyl-1-methyl-1H-1,2,3-triazole and is used as an estimation for this compound due to the same molecular formula.

AdductPredicted m/z
[M+H]⁺108.05563
[M+Na]⁺130.03757
[M+NH₄]⁺125.08217
[M+K]⁺146.01151
[M-H]⁻106.04107
[M+HCOO]⁻152.04655

X-ray Crystallography for Solid-State Structural Elucidation of Triazole Compounds and Their Complexes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of triazole derivatives. nih.gov The presence of the ethynyl group in this compound could lead to specific intermolecular interactions involving the alkyne moiety. The crystal structure of a complex containing this triazole ligand would reveal the coordination geometry around the metal center and the nature of the ligand-metal bonds.

Table 3: Illustrative Crystallographic Data for a Related Triazole Derivative (1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide) Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₂N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Triazole/Phenyl)25.12 (16)°
Key Intermolecular InteractionN-H···N hydrogen bonds

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light due to molecular vibrations. For this compound, IR and Raman spectra will show characteristic bands corresponding to the vibrations of the ethynyl group, the methyl group, and the triazole ring.

The ethynyl group gives rise to a sharp, weak to medium intensity C≡C stretching vibration typically in the range of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration is also characteristic, appearing as a sharp band around 3300 cm⁻¹. The vibrations of the triazole ring itself are more complex and involve various stretching and bending modes of the C=N, N=N, and C-N bonds, as well as ring deformation modes. nih.govrsc.orgresearchgate.net These typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). researchgate.net The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. nih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of this compound and its derivatives.

Table 4: Expected Characteristic Vibrational Frequencies for this compound Note: The following table is based on typical vibrational frequencies for the respective functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Ethynyl (C≡C-H)≡C-H Stretch3250 - 3350Sharp, Medium
Ethynyl (C≡C)C≡C Stretch2100 - 2140Sharp, Weak to Medium
Methyl (CH₃)C-H Stretch2850 - 3000Medium to Strong
Triazole RingRing Stretching (C=N, N=N)1400 - 1600Variable
Triazole RingRing DeformationBelow 1000Variable

Applications in Advanced Materials Science

Design and Synthesis of Functional Polymers Incorporating 5-ethynyl-1,2,3-triazole Moieties

The integration of 1,2,3-triazole units into polymer backbones yields materials with unique properties, positioning them as promising new functional polymers. mdpi.com The compound 5-ethynyl-1-methyl-1H-1,2,3-triazole is an ideal monomer for such syntheses.

Linear polymers featuring repeating 1,2,3-triazole units can be synthesized via step-growth polymerization of monomers carrying both an azide (B81097) and an alkyne, or through the reaction of diazide and dialkyne monomers. mdpi.com By employing this compound as a dialkyne precursor (after functionalization) or in conjunction with a diazide comonomer, linear polytriazoles can be readily prepared using CuAAC. This method is highly efficient and ensures the formation of the 1,4-disubstituted triazole regioisomer. mdpi.com

The synthesis of sequence-defined polymers, which mimic natural biopolymers, has become an area of intense research. rsc.org The robust and efficient nature of the CuAAC reaction makes it a powerful tool for constructing artificial sequence-defined polymers where the 1,2,3-triazole unit acts as a key linking group. rsc.org This allows for precise control over the polymer chain, a critical factor for applications in data storage and biomaterials.

Block copolymers, consisting of two or more distinct polymer chains linked together, can also be designed using this chemistry. By controlling the sequential addition of different monomers to the polymerization reaction, well-defined block copolymers incorporating segments of polytriazole can be achieved, leading to materials with tunable self-assembly properties and functionalities.

Star-shaped polymers, where multiple polymer arms radiate from a central core, exhibit unique rheological and physical properties compared to their linear counterparts. ed.ac.uk The this compound moiety can be effectively used to create such architectures. A common strategy involves a "core-first" approach, where a multifunctional core molecule bearing multiple azide groups is reacted with an excess of a mono-alkyne functionalized polymer arm. Alternatively, the ethynyl (B1212043) group of the triazole can be reacted with a poly-azide core to form the star architecture. nih.gov

Dendrimers are highly branched, monodisperse macromolecules with a precisely defined structure. rsc.org The CuAAC "click" reaction is one of the most versatile routes for constructing dendrimers, with the resulting triazole ring becoming an integral part of the dendritic framework. rsc.orgnih.gov Using a divergent approach, a core molecule like 1,3,5-triethynylbenzene (B1295396) can be reacted with an azide-functionalized dendron, or vice-versa, to build up generations of the dendrimer. rsc.org The this compound can serve as a building block in either a divergent or convergent synthesis, where pre-synthesized dendritic wedges (dendrons) are attached to a central core in the final step. rsc.org These dendritic structures have applications in catalysis, drug delivery, and molecular recognition. nih.gov

Table 1: Strategies for Polymer Architectures Using Ethynyl-Triazole Building Blocks

Polymer Architecture Synthetic Strategy Role of this compound Key Reaction
Linear Polymers Step-growth polymerization Monomer unit Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Block Copolymers Sequential monomer addition Component of one or more blocks Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Star-shaped Polymers Core-first or Arm-first approach Peripheral functional group or arm component Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Dendrimers Divergent or Convergent synthesis Branching unit or surface group Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Development of Photoactive and Luminescent Materials

The 1,2,3-triazole ring is a key component in the design of modern photoactive materials. researchgate.net Its electronic properties and synthetic accessibility via click chemistry allow for the fine-tuning of the photophysical characteristics of dyes and fluorophores. researchgate.net

Many fluorescent dyes are based on a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated spacer. The 1,2,3-triazole ring, formed via the reaction of an azide with an alkyne like this compound, can serve as this π-spacer. nih.govnih.gov While sometimes viewed as an electron-deficient linker that can disrupt electronic communication, this feature can be exploited to generate molecules with large Stokes shifts, a desirable property for fluorescence imaging to minimize self-quenching. researchgate.net

Research on 4,5-bis(arylethynyl)-1H-1,2,3-triazoles has shown that these compounds exhibit significant fluorescence with Stokes shifts exceeding 150 nm. nih.gov The fluorescent properties can be easily tuned by changing the substituents on the aryl rings. nih.gov These triazole-based fluorophores have shown low cytotoxicity, making them promising for labeling and tracking biomolecules in living cells. nih.gov

Table 2: Photophysical Properties of Representative Triazole-Based Fluorophores

Compound Type Excitation λ (nm) Emission λ (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ) Reference
Triphenylamine-Triazole-Cyanoacrylic Acid 325 391 5100 0.23 researchgate.net
5-aryl-4-arylethynyl-1H-1,2,3-triazole ~340-360 ~470-550 >100 nm Not specified nih.gov
4,5-bis(arylethynyl)-1H-1,2,3-triazole ~350-400 ~500-600 up to 230 nm Not specified nih.gov

In the field of organic light-emitting diodes (OLEDs), phosphorescent materials are crucial for achieving high internal quantum efficiencies. researchgate.net Heavy metal complexes, particularly those of iridium(III), are widely studied for this purpose due to strong spin-orbit coupling that facilitates emission from triplet excited states. researchgate.net

Ligands based on N-heterocycles play a critical role in tuning the properties of these iridium complexes. 1,2,4-triazole (B32235) derivatives have been successfully used to create blue-emitting heteroleptic iridium(III) complexes. researchgate.net Theoretical studies suggest that substituting the triazole ring can significantly alter the emission energy and radiative lifetime. researchgate.net Although research specifically detailing the use of this compound in this context is not prevalent, its triazole core makes it a candidate for ligand design. The ethynyl group could be further functionalized to create bidentate or tridentate ligands, which could then be coordinated to an iridium center to form phosphorescent emitters for OLED applications.

Fabrication of Chemical Sensors and Chemo-sensors for Specific Analytes

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. sci-hub.se The 1,2,3-triazole moiety has emerged as a key component in the design of these sensors, particularly for metal cations. sci-hub.senih.gov The nitrogen atoms of the triazole ring can act as a binding site, forming a stable complex with the target ion. nih.gov

The general structure of such a sensor involves a receptor unit (the binding site) and a fluorophore unit (the signaling component), often connected by a linker. nih.gov The 1,2,3-triazole ring can function as both part of the receptor and the linker. nih.gov For instance, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been developed as selective fluorescent "turn-on" chemosensors for Nickel(II) ions in aqueous solutions. nih.gov The binding of the Ni(II) ion to the triazole-pyridine unit disrupts intermolecular aggregation, leading to a significant increase in fluorescence intensity. nih.gov

By incorporating this compound into larger molecular frameworks, its triazole ring can be positioned to act as part of a specific binding cavity for an analyte. The ethynyl group allows for easy conjugation to various fluorophores, enabling the creation of a diverse library of sensors for different targets.

Table 3: Examples of Triazole-Based Chemosensors

Sensor Type Target Analyte Signaling Mechanism Key Structural Feature Reference
Ethynylarene-Triazole-Pyridine Ni(II) Fluorescence "turn-on" Disruption of aggregation upon binding nih.gov
Quinoline-Coumarin-Triazole Al(III), Zn(II) Fluorescence enhancement Triazole linking two chelating fluorophores sci-hub.se
Chalcone-Triazole Pb(II), Cu(II) UV-Vis absorption change Triazole linking chalcone (B49325) fluorophore and receptor nih.gov
Rhodamine-Triazole-Quinoline Fe(III) Colorimetric and Fluorescent change Triazole incorporated into O-N-N-O binding site sci-hub.se

Integration into Coatings and Surface Modifications

The incorporation of 1,2,3-triazole units into coatings and onto surfaces is a key strategy for developing high-performance materials. researchgate.net this compound serves as a critical precursor in this context, enabling the grafting of the functional triazole ring onto various substrates through click chemistry. irjweb.comrsc.org This process typically involves reacting the ethynyl group of the compound with an azide-functionalized surface, resulting in a dense and stable layer of covalently bonded triazole moieties.

The resulting triazole-rich surfaces exhibit a range of desirable properties. The 1,2,3-triazole ring is known for its strong anti-microbial and anti-fouling characteristics, making it valuable for protective coatings in marine, medical, and industrial environments. researchgate.netrsc.org Furthermore, the high polarity and nitrogen-rich framework of the triazole ring contribute to excellent anti-corrosion properties by forming a robust barrier that can chelate metal ions and inhibit corrosive processes. researchgate.net

Research has demonstrated that incorporating 1,2,3-triazoles into polymer backbones, such as polyurethanes, can significantly enhance the material's bulk properties. acs.org By reacting a triazole-functionalized polyol, which can be synthesized using precursors like this compound, with a diisocyanate, polyurethane coatings with higher thermal stability, hardness, and improved mechanical strength can be achieved. acs.org

Table 1: Functional Improvements in Coatings via Triazole Integration

Coating/Surface TypeFunctional ImprovementUnderlying Mechanism
Anti-Fouling Coatings Resistance to bio-adhesion (e.g., bacteria, algae). rsc.orgThe inherent anti-fouling nature of the 1,2,3-triazole ring creates a surface that is inhospitable to microorganisms.
Anti-Corrosion Coatings Enhanced protection of metal substrates against oxidation and degradation. researchgate.netTriazole moieties form a dense, stable barrier and can coordinate with metal ions, inhibiting corrosive reactions.
Anti-Microbial Surfaces Inhibition of bacterial and fungal growth on the surface. researchgate.netrsc.orgThe triazole heterocycle exhibits intrinsic biocidal activity.
Functional Polymer Films Increased hardness, glass transition temperature, and thermal stability. acs.orgThe rigid, polar triazole rings introduce strong intermolecular interactions within the polymer matrix.

Development of Smart Materials and Stimuli-Responsive Systems

Smart materials are designed to exhibit a significant change in their properties in response to external or internal stimuli, such as pH, temperature, light, or the presence of specific ions. rsc.orgnih.gov Poly(1,2,3-triazole)s, which are polymers containing repeating triazole units, have emerged as a promising class of functional materials for creating such systems. scispace.comresearchgate.net this compound is an ideal monomer for synthesizing these polymers, typically through click polymerization with a diazide co-monomer. mdpi.com

The functionality of these triazole-based smart materials is derived from the unique chemical properties of the triazole ring itself. nih.gov The ring possesses a large dipole moment and can act as both a hydrogen bond acceptor and, in some cases, a donor. nih.gov This allows the polymer to interact with its environment in a responsive manner.

For example, polymers containing 1,2,3-triazole units have been shown to be pH-responsive. researchgate.net In acidic or basic conditions, the nitrogen atoms in the triazole ring can be protonated or deprotonated, altering the polymer's charge, solubility, and conformation. This property can be harnessed for controlled drug delivery, where a therapeutic agent is released only when the material encounters the specific pH of a target environment, such as a tumor. nih.gov

Furthermore, the ability of the triazole nitrogens to act as ligands for metal ions has been exploited to create chemosensors and responsive materials that change their optical or mechanical properties upon binding to specific cations. researchgate.netresearchgate.net This has led to the development of materials for environmental remediation, such as processing wastewater, and for creating new types of electrolyte materials for battery applications. researchgate.net

Table 2: Triazole-Based Stimuli-Responsive Systems

StimulusResponsive MechanismPotential Application
pH Protonation/deprotonation of nitrogen atoms in the triazole ring, altering polymer solubility and conformation. researchgate.netTargeted drug delivery vehicles that release their payload in specific pH environments (e.g., cancer tissue). nih.gov
Metal Ions Coordination of triazole nitrogen atoms with metal ions, leading to changes in polymer structure or optical properties. researchgate.netChemical sensors for detecting heavy metals, materials for environmental remediation and water processing. researchgate.net
Redox Integration into polymers with redox-active groups (e.g., disulfide bonds) alongside triazole linkers. nih.govBioreducible drug carriers that disassemble in the high glutathione (B108866) environment inside cells. nih.gov
Temperature Altering hydrogen bonding interactions involving the triazole rings, leading to phase transitions (e.g., in hydrogels).Thermoresponsive hydrogels for cell culture and regenerative medicine. nih.gov

Applications in Catalysis and Ligand Design

5-ethynyl-1,2,3-triazole as a Ligand Scaffold for Transition Metal Complexes

The 1,2,3-triazole ring is a robust and versatile platform for constructing ligands. The presence of three nitrogen atoms provides multiple potential coordination sites, and the ethynyl (B1212043) group on 5-ethynyl-1-methyl-1H-1,2,3-triazole offers a convenient handle for further functionalization, enabling the synthesis of a wide range of ligand architectures.

The modular nature of the "click chemistry" reaction, often used to synthesize 1,2,3-triazoles, facilitates the straightforward design of both mono- and polydentate ligands. nih.govresearchgate.net

Monodentate Ligands: Simple 1,2,3-triazoles can act as monodentate ligands, coordinating to a metal center through one of their nitrogen atoms. The specific nitrogen atom involved in coordination can be influenced by the substituents on the triazole ring and the nature of the metal. For instance, in some complexes, only the N1-atom of the triazole ring acts as the coordination center. researchgate.net

Polydentate Ligands: The true versatility of the 5-ethynyl-1,2,3-triazole scaffold lies in the ability to create polydentate ligands. By incorporating other donor groups into the ligand framework, it is possible to design ligands that can bind to a metal center through multiple atoms, leading to more stable complexes with well-defined geometries. The synthesis of polymetallic complexes can be achieved using rationally designed polydentate ligands. researchgate.net For example, linking two or more triazole units together or attaching other coordinating moieties (e.g., pyridines, phosphines, carboxylates) to the triazole ring can result in bidentate, tridentate, or even higher-denticity ligands. researchgate.netfau.dersc.org The controlled, sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with different nucleophiles allows for the preparation of mono-, di-, and trisubstituted derivatives, which can then be used to create polydentate ligand systems. researchgate.net

The following table provides examples of how the this compound core can be elaborated into different types of ligands.

Ligand TypeDesign StrategyPotential Coordination Atoms
MonodentateDirect use of the this compound.N2 or N3 of the triazole ring.
BidentateCoupling of the ethynyl group with a coordinating moiety like a pyridine (B92270) or an imidazole.One nitrogen from the triazole and one from the appended group.
TridentateFunctionalization of the ethynyl group with a chelating unit such as a bis(pyridyl)amine.Multiple nitrogen atoms from the triazole and the chelating unit.
Polydentate/PolynucleatingLinking multiple triazole units together through organic spacers.Multiple nitrogen atoms from different triazole rings. researchgate.net

Metal complexes of 1,2,3-triazole-based ligands exhibit a rich variety of coordination modes and geometries, which are influenced by the ligand's denticity, the nature of the metal ion, and the reaction conditions.

Geometries of Metal Complexes: The coordination geometry around the metal center is determined by the number of coordinating atoms and their spatial arrangement. Common geometries observed for transition metal complexes with triazole-based ligands include:

Square-planar: Often seen with d⁸ metals like Pt(II) and Pd(II).

Tetrahedral: Common for d¹⁰ metals like Zn(II) and Cu(I).

Octahedral: Prevalent for a wide range of transition metals, particularly with polydentate ligands that can occupy multiple coordination sites. For example, the coordination sphere of some rhenium complexes exhibits a quasi-octahedral geometry. rsc.org

Distorted Geometries: In many cases, the coordination geometry deviates from the ideal, resulting in distorted square-pyramidal or trigonal-bipyramidal structures. For instance, a mercury(II) complex has been reported to have a five-coordinated, distorted square-pyramidal geometry.

The following table summarizes the coordination characteristics of some representative metal-triazole complexes.

Metal IonLigand TypeCoordination NumberGeometryReference
Rhenium(I)Pyridyl-1,2,3-triazol-5-ylidene6Quasi-octahedral rsc.org
Mercury(II)Bis(triazole)5Distorted square-pyramidal
Platinum(II)1,2,4-Triazolin-5-ylidene4Square-planar researchgate.net
Cobalt(II)Bis(triazole) and Carboxylate6Octahedral (in a 3D network) rsc.org

The electronic and steric properties of the substituents on the 1,2,3-triazole ring can significantly impact the ligand's properties and its affinity for metal ions.

Electronic Effects: Electron-donating groups (EDGs) on the triazole ring increase the electron density on the nitrogen atoms, making the ligand a stronger σ-donor and enhancing its binding affinity to electron-deficient metal centers. Conversely, electron-withdrawing groups (EWGs) decrease the electron-donating ability of the ligand. researchgate.net This tuning of electronic properties is crucial for modulating the reactivity of the resulting metal complex in catalytic applications. For example, a comparative study of triazolylidene and triazole-based rhenium complexes showed that the triazolylidene ligands are stronger electron donors. rsc.org

Steric Effects: The size and position of substituents can introduce steric hindrance, which can influence the coordination geometry and the stability of the metal complex. Bulky substituents near the coordination site can disfavor the binding of multiple ligands to a metal center or can force a particular coordination geometry. For instance, the dihedral angle in a rhenium-triazolylidene complex was found to be significantly larger when a sterically demanding methyl group was present on the phenyl ring. rsc.org

Functional Group Effects: The introduction of specific functional groups can impart new properties to the ligand. For example, attaching a chromophore can lead to photosensitive complexes, while incorporating a chiral moiety can be used to develop catalysts for asymmetric synthesis. The presence of certain substituents can also influence the intermolecular interactions, such as π-π stacking, which can affect the solid-state properties of the complexes. rsc.orgrsc.org

The table below illustrates the general effects of different types of substituents on the properties of triazole-based ligands.

Substituent TypeExampleEffect on Ligand PropertiesImpact on Metal Binding
Electron-Donating Group-CH₃, -OCH₃Increased electron density on N atoms.Enhanced binding to electron-poor metals.
Electron-Withdrawing Group-NO₂, -CF₃Decreased electron density on N atoms.Weakened binding to electron-rich metals. researchgate.net
Bulky Group-t-Butyl, MesitylIncreased steric hindrance.Can influence coordination geometry and stability. rsc.org
Functional GroupPyridyl, CarboxylateIntroduces additional coordination sites or specific functionalities.Can lead to polydentate coordination and altered reactivity.

Catalytic Activity of Triazole-Metal Complexes in Organic Transformations

Metal complexes bearing 1,2,3-triazole-based ligands have emerged as effective catalysts in a variety of organic reactions. The modularity of the ligand design allows for the fine-tuning of the catalyst's activity and selectivity.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Triazole-metal complexes have shown significant promise in this area.

Cross-Coupling Reactions: Palladium-triazole complexes are known to catalyze Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The strong σ-donating character of the triazole ligand can stabilize the palladium center and facilitate the catalytic cycle.

Click Chemistry: Copper(I)-triazole complexes are themselves catalysts for the azide-alkyne cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry." The triazole ligand can stabilize the active Cu(I) species and improve the efficiency of the reaction.

Hydroelementation Reactions: Platinum(II) complexes with 1,2,4-triazolin-5-ylidene ligands have been shown to be active catalysts for the intermolecular hydroamination of alkynes. researchgate.net

The following table presents some examples of homogeneous catalytic applications of triazole-metal complexes.

Reaction TypeMetalLigand TypeKey FindingsReference
Azide-Alkyne CycloadditionCopper(I)Hydroxyalkyl-1,2,3-triazoleEffective ligand for CuAAC reactions. researchgate.net
HydroaminationPlatinum(II)1,2,4-Triazolin-5-ylideneActive catalysts for intermolecular hydroamination. researchgate.net
C-H ArylationPalladiumN-heterocyclic carbeneCatalyzes selective C-H arylation of 1,2,4-triazoles. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Triazole-based ligands can be immobilized on solid supports to create robust and reusable heterogeneous catalysts.

Supported Metal Nanoparticles: Triazole-functionalized materials, such as polymers, silica, or magnetic nanoparticles, can be used to stabilize metal nanoparticles (e.g., Cu, Pd, Au). These supported nanoparticles often exhibit high catalytic activity and can be easily recovered from the reaction mixture. For example, copper supported on various materials has been used to catalyze the synthesis of 1,2,3-triazoles. researchgate.net

Metal-Organic Frameworks (MOFs): Triazole-based ligands can be used as building blocks for the construction of MOFs. These porous materials can encapsulate metal ions or nanoparticles, creating highly active and selective heterogeneous catalysts.

Magnetic Nanocatalysts: The immobilization of triazole-metal complexes on magnetic nanoparticles allows for the facile separation of the catalyst from the reaction medium using an external magnet. A magnetic nanocellulose-MOF hybrid has been developed as a synergistic nanocatalyst for the green synthesis of 1,2,3-triazole derivatives. researchgate.net

The table below highlights some approaches to developing heterogeneous nanocatalysts based on triazoles.

Catalyst TypeSupport MaterialMetalApplicationReference
Supported NanoparticlesPolymers, SilicaCopper, PalladiumCross-coupling reactions, Click chemistry. researchgate.net
Metal-Organic FrameworksTriazole-based linkersVarious transition metalsGas storage, Separation, Catalysis. fau.de
Magnetic NanocatalystMagnetic Nanocellulose-MOFCopperGreen synthesis of 1,2,3-triazoles. researchgate.net

Triazole-Based Organocatalysts and Their Mechanisms

While specific organocatalytic applications of this compound are not explicitly documented, the 1,2,3-triazole core is a key structural motif in the design of various organocatalysts. Derivatives known as 1,2,3-triazol-5-ylidenes, which are a type of mesoionic carbene, are noted for their potential in nucleophilic organocatalysis. nih.gov These carbenes are typically generated in situ from the deprotonation of the corresponding triazolium salts. The modular synthesis of these triazolium precursors, often via "click chemistry," allows for a wide variety of analogues to be created. nih.gov

The general mechanism for triazole-based organocatalysis often involves the unique electronic properties of the triazole ring. The polarized C-H bonds and the presence of multiple nitrogen atoms can facilitate non-covalent interactions, such as hydrogen bonding and anion binding, which are crucial for activating substrates in a catalytic cycle. acs.org For instance, chiral 1,2,3-triazole derivatives have been successfully employed as anion-binding organocatalysts in asymmetric reactions.

Role in Photocatalysis and Photoinduced Reactions

The role of the specific compound This compound in photocatalysis and photoinduced reactions is not well-documented in existing research. However, the broader class of 1,2,3-triazole-based ligands has been incorporated into metal complexes to study their photophysical and photocatalytic properties.

For example, tricarbonylrhenium(I) complexes featuring 1,2,3-triazol-5-ylidene ligands have been synthesized and investigated. rsc.orgunivie.ac.atrsc.org These types of complexes have shown potential as both electrocatalysts and photocatalysts. rsc.org The strong sigma-donating character of the triazolylidene ligand influences the electronic properties of the metal center, which in turn affects the complex's photoluminescence and photochemical reactivity. rsc.orgunivie.ac.atrsc.org Some of these complexes exhibit phosphorescence and have been studied for applications in photoluminescent materials, with some demonstrating aggregation-induced emission (AIE) characteristics. rsc.orgrsc.org

The general stability of the 1,2,3-triazole ring makes it a reliable scaffold in the design of ligands for photocatalytically active metal complexes. mdpi.com The modularity of their synthesis allows for fine-tuning of the steric and electronic properties of the resulting photocatalysts.

Applications in Chemical Biology and Bioconjugation Research

Utilization as a Bioorthogonal Linker in Bioconjugation Strategies

The core value of 5-ethynyl-1-methyl-1H-1,2,3-triazole in bioconjugation lies in its function as a bioorthogonal linker. The term "bioorthogonal" refers to a chemical reaction that can occur inside living systems without interfering with native biochemical processes. acs.orgacs.org The azide (B81097) and alkyne groups are largely absent in biological systems, ensuring that the CuAAC reaction proceeds with high specificity between the intended molecular partners. nih.govlumiprobe.com

The reaction forms a thermally and hydrolytically stable triazole connection, making it an ideal method for permanently labeling and conjugating biomolecules. idtdna.com The versatility of CuAAC allows it to be performed in a wide range of conditions, including aqueous solutions and across a broad pH range (4-11), which is compatible with most biological applications. jpt.comuq.edu.au An alternative, copper-free method known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can also be used, which is particularly advantageous for live-cell imaging as it avoids copper-induced toxicity. nih.govnih.gov

The specific and stable nature of the triazole linkage formed via CuAAC makes it a superior method for conjugating molecules to peptides and proteins. mdpi.comresearchgate.net In this strategy, an azide functionality is incorporated into a peptide, either by using a non-canonical azido-amino acid during solid-phase peptide synthesis or by post-translationally modifying a specific amino acid. The ethynyl (B1212043) group of this compound can then be "clicked" onto the azide-modified peptide. jpt.com

This approach is highly selective for the terminal alkyne and azide groups and can be performed on unprotected peptides without side reactions involving other functional groups in the amino acid side chains. mdpi.comresearchgate.net This method is widely used for attaching various payloads to peptides, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or cytotoxic drugs to create targeted therapeutics. wikipedia.org

Biomolecule TargetConjugation StrategyKey FeaturesResearch Application
Peptides & ProteinsCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). jpt.comHigh specificity for azide-modified amino acids. The resulting 1,4-disubstituted triazole is stable and acts as a rigid linker. mdpi.comresearchgate.netTagging for purification, fluorescent labeling for imaging, creating antibody-drug conjugates (ADCs). nih.gov
Nucleic Acids (DNA/RNA)Post-synthetic modification of alkyne- or azide-functionalized oligonucleotides via CuAAC or SPAAC. atdbio.comAllows for labeling at specific sites (5', 3', or internal). The triazole linkage is biocompatible and can be read through by polymerases. atdbio.combiosynth.comFluorescent labeling for tracking, construction of DNA microarrays, creation of artificial genes. biosynth.comnih.gov
Glycans & LipidsMetabolic labeling with azido-sugars or azido-fatty acids, followed by reaction with an alkyne-bearing probe via click chemistry. nih.govnih.govEnables visualization and identification of specific classes of biomolecules in live cells without disrupting cellular processes. nih.govrsc.orgImaging glycoconjugate trafficking, identifying lipid-modified proteins, studying lipid metabolism. nih.govrsc.org

Click chemistry is a powerful tool for the site-specific labeling of DNA and RNA. atdbio.combiosynth.com Oligonucleotides can be synthesized with an azide or a terminal alkyne group at a specific position. A molecule like this compound, or a derivative where the triazole is attached to a reporter molecule like biotin (B1667282) or a fluorophore, can then be conjugated to the modified nucleic acid. lumiprobe.comidtdna.com

A prominent example of this strategy is the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay for measuring DNA synthesis and cell proliferation. biosynth.com EdU, a nucleoside analog containing a terminal alkyne, is incorporated into newly synthesized DNA. Subsequent reaction with an azide-functionalized fluorophore via CuAAC allows for highly sensitive detection of proliferating cells. biosynth.com Similarly, this compound can be used as the alkyne component to react with nucleic acids that have been modified with azido-nucleotides, enabling applications in genetic analysis, diagnostics, and the construction of nucleic acid-based nanostructures. biosynth.comnih.gov

The study of lipids and glycans (complex carbohydrates) within the cellular environment is facilitated by bioorthogonal chemistry. nih.govnih.gov Cells can be cultured with precursor molecules, such as fatty acids or sugars, that have been chemically modified to contain an azide group. These "azido-lipids" or "azido-sugars" are then incorporated by the cell's metabolic machinery into more complex lipids and glycoconjugates. nih.govbiorxiv.org

To detect and visualize these tagged biomolecules, a probe containing a terminal alkyne, such as a fluorescent derivative of this compound, is introduced. rsc.org The click reaction between the probe's alkyne and the biomolecule's azide allows for specific labeling. This strategy has been instrumental in imaging the trafficking of glycoconjugates in living cells and in identifying proteins that undergo lipid modification. nih.govnih.govrsc.org

Construction of Complex Biomimetic Architectures and Peptidomimetics

Beyond its role as a simple linker, the 1,2,3-triazole ring formed from the reaction of this compound is a valuable structural element in its own right. The 1,4-disubstituted triazole produced by the CuAAC reaction is a well-established bioisostere of the trans-amide bond found in peptides. uq.edu.aufrontiersin.orgnih.gov This means it mimics the size, planarity, and electronic properties of the amide bond. nih.gov

This mimicry allows for the creation of "peptidomimetics," which are molecules that imitate the structure and function of natural peptides but have enhanced properties. nih.gov By replacing one or more amide bonds in a peptide sequence with a stable triazole ring, researchers can design molecules that are resistant to degradation by proteases, the enzymes that break down peptides in the body. jpt.commdpi.comfrontiersin.org This metabolic stability can significantly improve the therapeutic potential of peptide-based drugs. nih.gov This strategy has been used to create stabilized peptide hormones, enzyme inhibitors, and other bioactive molecules. uni-bielefeld.de Furthermore, the predictable geometry of the triazole linkage allows for the design of "foldamers," which are synthetic oligomers that fold into well-defined three-dimensional structures, similar to proteins. uni-bielefeld.de

Peptidomimetic FeatureDesign PrincipleAdvantage
Amide Bond Isostere The 1,4-disubstituted 1,2,3-triazole ring mimics the size, planarity, and dipole moment of a trans-peptide bond. uq.edu.aunih.govCreates peptides with enhanced metabolic stability and resistance to protease degradation. jpt.comfrontiersin.org
Structural Rigidity The triazole ring acts as a rigid linker, constraining the conformational flexibility of the peptide backbone. Can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and specificity for its target.
Foldamer Construction Alternating amide and triazole linkages can be used to build novel oligomers ("peptidotriazolamers") that adopt predictable secondary structures. uni-bielefeld.deAllows for the creation of complex, stable, and functional biomimetic architectures.

Development of Fluorescent Probes for Cellular and Molecular Imaging Research

Fluorescent probes are indispensable tools for visualizing molecular processes in real-time. The 1,2,3-triazole scaffold, accessible through the reaction of compounds like this compound, is increasingly being incorporated into the design of advanced fluorescent probes. nih.govnih.gov The triazole can serve multiple roles in these probes. It can act as a stable linker to attach a known fluorophore to a targeting molecule, or the triazole ring itself can be an integral part of the light-emitting system (the chromophore). nih.gov

A particularly innovative strategy involves designing probes that are non-fluorescent initially but become brightly fluorescent upon undergoing the click reaction. rsc.org For instance, a probe containing a cyclooctyne (B158145) fused to a coumarin (B35378) fluorophore was designed to be "pro-fluorescent." It only emits a strong signal after it reacts with an azide-modified biomolecule to form a triazole. rsc.org This "turn-on" mechanism dramatically reduces background noise and improves imaging sensitivity. Triazole-containing probes have been developed for a range of applications, including tracking cells over long periods and detecting specific metal ions in biological systems. nih.govnih.gov

Probe TypeDesign StrategyApplicationKey Finding
Turn-On Glycan Probe A cell-permeable cyclooctyne fused to a coumarin fluorophore. rsc.orgReal-time imaging of azido-glycoconjugate trafficking in live cells.Fluorescence is generated only after the triazole ring is formed, minimizing background signal. rsc.org
Mercury Ion Sensor A rhodamine derivative functionalized with a 1,2,3-triazole moiety. nih.govDetection and visualization of Hg²⁺ ions in living HeLa cells.The probe exhibits a strong fluorescence enhancement specifically upon binding to mercury ions. nih.gov
NIR Cell Tracker A heptamethine cyanine (B1664457) dye (IR780) skeleton modified with an N-triazole group. nih.govLong-term in vivo cell tracking using near-infrared (NIR) imaging.The triazole group enhances the photostability and brightness of the NIR probe. nih.gov

Applications in Chemical Genetics and Proteomics Research

Chemical genetics and proteomics are fields that aim to understand biological systems by studying the interactions of small molecules with proteins on a large scale. nih.govpensoft.net The bioorthogonal reactivity of the ethynyl group on this compound makes it a valuable tool for these disciplines.

In chemical genetics, libraries of diverse small molecules are synthesized and screened for their ability to modulate biological processes. pensoft.netresearchgate.net The triazole linkage is an effective way to assemble these libraries by clicking together different molecular fragments. nih.gov

In proteomics, a powerful technique called Activity-Based Protein Profiling (ABPP) is used to identify the protein targets of a drug or to map active enzymes in a complex biological sample. nih.gov A typical ABPP probe has a reactive group that binds to the active site of a target enzyme and a reporter tag for detection. In a two-step labeling approach, the probe contains a bioorthogonal handle, such as an alkyne. After the probe has labeled its target protein(s), a reporter tag containing an azide (e.g., biotin for purification or a fluorophore for imaging) is attached via click chemistry. nih.gov Alkyne-bearing molecules like this compound are suitable reagents for this crucial second step. This approach has been used to identify the targets of novel drugs and to visualize newly synthesized proteins in cells by using alkyne-modified amino acid analogs. nih.govresearchgate.net

Applications in Supramolecular Chemistry

Design of Supramolecular Ensembles Featuring 5-ethynyl-1,2,3-triazole

Supramolecular ensembles are complex chemical systems composed of multiple molecular components held together by non-covalent interactions. The design of these ensembles relies on the principles of molecular recognition, where specific functionalities on individual molecules direct their spontaneous and predictable assembly into a larger, functional whole.

The 5-ethynyl-1-methyl-1H-1,2,3-triazole molecule is an exemplary building block for this purpose. Its ethynyl (B1212043) group provides a direct route for covalent integration into larger molecular frameworks using established methods like the CuAAC "click" reaction. mdpi.comacs.org This allows for the straightforward synthesis of complex ligands and molecular conjugates. For instance, researchers have successfully created 1,2,3-triazole-uracil ensembles and triazole-containing macrocycles for various applications, demonstrating the utility of the triazole core as a reliable structural and interactive motif. nih.govnih.gov

By reacting this compound with various azide-functionalized molecules, a diverse library of supramolecular hosts can be generated. The resulting 1,4-disubstituted triazole linker is not merely a passive spacer; it actively participates in the stabilization of the final ensemble through hydrogen bonding and π-stacking interactions. nih.govnih.gov

Interaction TypeParticipating MoietyRole in Ensemble
Metal Coordination 1,2,3-Triazole Ring (N2, N3 atoms)Directs assembly of metallo-supramolecular structures.
Hydrogen Bonding 1,2,3-Triazole Ring (C5-H as donor, N2/N3 as acceptors)Stabilizes structure, enables molecular recognition. nih.govresearchgate.net
π-π Stacking 1,2,3-Triazole Ring, Ethynyl GroupContributes to the stability of stacked architectures. nih.gov
Covalent Linkage Ethynyl Group (via Click Chemistry)Forms robust connections to build complex molecules. nih.govacs.org

Exploration of Molecular Recognition Phenomena Involving Triazole-Based Hosts

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The 1,2,3-triazole scaffold is a privileged structure in host-guest chemistry, capable of recognizing both cations and anions through distinct interaction modes. nih.gov

The nitrogen atoms (specifically N2 and N3) of the 1,2,3-triazole ring are effective coordination sites for a wide range of metal ions. researchgate.net This property has been exploited to create sophisticated metallo-supramolecular structures and sensors. Research has demonstrated the ability of triazole-based ligands to complex with various transition metals, including ruthenium(II), iron(II), nickel(II), copper(II), and cadmium(II). acs.orgacs.orgmdpi.com

In the context of this compound, the triazole ring can act as a monodentate or bidentate ligand. Once complexed to a metal center, the pendant ethynyl group remains available for post-assembly modification or can be used to anchor the complex to a surface. This dual functionality is highly advantageous for developing electrochemical sensors. For example, ferrocenyl-triazole conjugates have been synthesized and used as electrode modifiers for the sensitive detection of heavy metal cations like Cd²⁺, Pb²⁺, and Cu²⁺. nih.gov The 1,2,3-triazole-substituted imidazo[1,2-a]pyridine (B132010) has also shown selective detection towards Hg²⁺. researchgate.net

Table of Metal Ions Complexed by Triazole-Based Ligands

Metal Ion Example System Application Reference
Ruthenium(II) Arene-Ru(II) Metallomacrocycles Anticancer Agents acs.org
Iron(II) Pyridine-bridged bis(1,2,3-triazole) Pincer Carbene Complexes researchgate.net
Manganese(II) 1,2,4-Triazoline-3-thione Complex Anticancer Agents mdpi.com
Cadmium(II) Pillar-Layered MOF Gas Separation acs.org
Copper(II) Ferrocenyl-triazole Complex Cation Sensing nih.gov

The 1,2,3-triazole ring is a surprisingly effective hydrogen bond donor for anion recognition. nih.gov This capability stems from the C5-H bond, which is polarized by the adjacent electron-withdrawing nitrogen atoms, making it sufficiently acidic to engage in strong C–H···anion hydrogen bonds. nih.govrsc.org This interaction is a key principle in the design of modern anion receptors.

Computational and experimental studies have confirmed that the hydrogen bond strength of a triazole's C-H is comparable to that of traditional N-H donors found in pyrroles. nih.gov Macrocyclic hosts, known as triazolophanes, which feature multiple triazole C-H groups directed into a central cavity, show strong and size-selective binding for halide anions like chloride. nih.gov

Synthesis and Characterization of Triazole-Based Metallogels and Gelling Agents

Metallogels are a class of soft materials where a three-dimensional network is formed through the coordination of metal ions with organic ligands, entrapping solvent molecules. The design of the organic ligand is critical to gel formation, requiring both metal coordination sites and functionalities that promote intermolecular interactions, such as π-π stacking or hydrogen bonding.

While specific examples utilizing this compound for metallogel formation are not yet prominent in the literature, the molecule possesses all the necessary attributes to function as an excellent gelling agent.

Metal Coordination: The 1,2,3-triazole ring provides the necessary sites for binding to metal ions, which act as the cross-linking nodes of the gel network.

Network Propagation: The rigid, linear ethynyl group can participate in π-stacking interactions with adjacent ligands, helping to extend the polymer network and reinforce the gel structure.

Tunability: The ethynyl group can be functionalized prior to or after gelation, allowing for the introduction of responsive moieties that could make the gel sensitive to external stimuli like light, pH, or specific analytes.

The synthesis would typically involve mixing the triazole ligand with a suitable metal salt (e.g., Ag⁺, Cu²⁺, Pd²⁺) in an appropriate solvent, allowing the self-assembly process driven by coordination and other non-covalent forces to form the gel network.

Self-Assembly Processes Directed by Ethynyl and Triazole Moieties

Self-assembly is the autonomous organization of components into ordered structures. The ethynyl and triazole moieties of this compound are powerful directing groups for controlling these processes.

Coordination-driven self-assembly is a primary strategy where the triazole ring coordinates to metal ions to form discrete, well-defined supramolecular structures such as metallomacrocycles. acs.org For example, a [2+2] self-assembled macrocycle was formed from the reaction of a bis-triazole ligand with an arene-Ru(II) acceptor. acs.org

Beyond metal coordination, the molecule can self-assemble through a network of weaker non-covalent interactions. In the solid state, triazole derivatives are known to form extended 3D networks stabilized by a combination of C–H···N interactions between triazole rings and π–π stacking interactions involving the aromatic rings. nih.gov The ethynyl group contributes significantly to these π-systems, enhancing the potential for such stabilizing interactions and directing a linear, ordered assembly. These combined interactions make this compound a highly predictable and programmable component for creating novel, self-assembled materials.

Future Research Directions and Outlook

Emerging Trends in Triazole Chemistry and Ethynyl (B1212043) Functionalization

The fields of triazole chemistry and ethynyl functionalization are continuously evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. For a molecule like 5-ethynyl-1-methyl-1H-1,2,3-triazole, these trends are paving the way for the creation of novel and complex molecular architectures.

A primary trend is the ongoing refinement of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comresearchgate.net While CuAAC is a robust method for creating 1,4-disubstituted 1,2,3-triazoles, future research will likely focus on developing catalysts that offer even greater efficiency, lower catalyst loading, and enhanced biocompatibility for in-vivo applications. mdpi.comnih.gov The terminal alkyne of this compound makes it an ideal substrate for such reactions, allowing it to be "clicked" onto a wide array of molecules bearing an azide (B81097) group, including biomolecules, polymers, and material surfaces. mdpi.comchemrxiv.org

Another significant emerging area is the late-stage functionalization of the triazole ring itself via C-H activation. rsc.org This strategy bypasses the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents onto the triazole core. rsc.org This has immense potential for rapidly generating a library of derivatives from a common precursor like this compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org

The ethynyl group itself is a hub for chemical innovation. nih.gov Beyond its role in click chemistry, the alkyne functionality is recognized as a privileged structural element in medicinal chemistry. nih.gov Future work will likely exploit its ability to act as a bioisosteric analog for other functional groups and its capacity to form specific interactions with biological targets like enzymes. chemrxiv.orgnih.gov The linear geometry imparted by the ethynyl linker is also a valuable tool in the design of supramolecular structures and materials with specific spatial arrangements. chemrxiv.org

Research TrendDescriptionRelevance to this compound
Advanced Click Chemistry Development of highly efficient and biocompatible catalysts (e.g., new Cu(I) ligands, ruthenium catalysts) for azide-alkyne cycloaddition. mdpi.comresearchgate.netThe terminal ethynyl group is a prime handle for these reactions, enabling conjugation to a vast range of azide-functionalized molecules. chemrxiv.org
C-H Functionalization Direct modification of C-H bonds on the triazole ring to introduce new functional groups without pre-activation steps. rsc.orgEnables rapid diversification of the core scaffold to explore chemical space and optimize properties for specific applications. rsc.org
Metal-Free Synthesis Growing interest in synthetic protocols that avoid metal catalysts to enhance sustainability and biocompatibility. nih.govDevelopment of metal-free cycloaddition methods would provide alternative, greener pathways to more complex triazole derivatives.
Ethynyl Group as a Pharmacophore Utilization of the alkyne's electronic properties and linear geometry for targeted interactions in biological systems. nih.govThe ethynyl moiety can be used to design specific inhibitors or probes for enzymes and receptors. chemrxiv.orgnih.gov

Potential for Integration with Machine Learning and AI in Molecular Design

One of the key applications is in predictive modeling. ML algorithms can be trained on existing data for triazole-containing compounds to predict various properties of novel, hypothetical derivatives of this compound. mdpi.com These properties can include biological activity (e.g., anticancer, antifungal), pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity (ADMET). rsc.orgmdpi.com By screening vast virtual libraries, AI can identify the most promising candidates for synthesis, focusing experimental efforts on molecules with the highest probability of success. pnnl.gov

Furthermore, generative models in AI can perform "inverse design." mdpi.com In this approach, the desired properties are specified first, and the AI model generates novel molecular structures that are predicted to exhibit those properties. For instance, a researcher could define parameters for a potential new drug, and a generative algorithm could propose novel structures based on the this compound scaffold, functionalized in ways that human chemists might not have conceived.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling (QSAR/ADMET) Using ML algorithms to predict the biological activity, physical properties, and pharmacokinetic profiles of virtual derivatives. mdpi.comRapidly prioritizes synthetic targets and reduces the number of compounds that need to be synthesized and tested. pnnl.gov
Generative Molecular Design Employing deep learning models to generate novel molecular structures with a predefined set of desired properties. frontiersin.orgExplores a wider chemical space to discover innovative derivatives with enhanced efficacy or novel mechanisms of action.
Reaction Pathway Optimization AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes and conditions.Streamlines the synthesis of complex derivatives, improving yields and reducing development time.
Autonomous Discovery Platforms Integrating AI-driven design with robotic synthesis and high-throughput screening in a closed loop. mdpi.comRadically accelerates the discovery-optimization cycle for new drugs or materials based on the triazole scaffold.

Challenges and Opportunities in Scalable Synthesis of Complex Derivatives

While laboratory-scale synthesis of triazoles is well-established, the scalable production of complex derivatives of this compound presents both challenges and opportunities. researchgate.netchemrxiv.org Addressing these challenges is critical for translating promising laboratory findings into commercially viable products, whether in pharmaceuticals or materials science.

A key challenge lies in maintaining high regioselectivity in reactions like the CuAAC on a large scale. mdpi.comresearchgate.net While highly effective in the lab, ensuring the exclusive formation of the desired 1,4-disubstituted isomer and minimizing side products can be more difficult under industrial process conditions. The opportunity here is to develop more robust and recyclable catalysts or to explore flow chemistry systems, which can offer better control over reaction parameters like temperature and mixing, leading to higher consistency and yield. isres.org

The synthesis of multi-substituted or "fully decorated" triazoles is another area of active research. nih.gov Creating derivatives where the core of this compound is further functionalized at its carbon atom presents a significant synthetic hurdle. nih.gov This provides an opportunity to develop novel multi-component reactions or post-synthesis modification strategies that are efficient and atom-economical.

Furthermore, as derivatives become more complex, purification becomes a major bottleneck in scalable synthesis. Developing crystallization-based purification methods or other non-chromatographic techniques is a crucial opportunity to reduce costs and solvent waste associated with large-scale production.

ChallengeOpportunity
Maintaining Regioselectivity at Scale Difficulties in consistently producing a single isomer (e.g., 1,4- vs. 1,5-disubstituted) in large batches. mdpi.comresearchgate.net
Synthesis of Multi-substituted Triazoles Lack of straightforward, high-yield methods for creating fully functionalized triazole rings. nih.gov
Purification of Complex Products Chromatography-based purification is often not economically viable for large-scale production.
Handling of Hazardous Reagents The use of azides, which can be explosive, poses safety risks in large-scale synthesis. researchgate.net

Interdisciplinary Applications and Cross-Functional Research Avenues

The versatile nature of the this compound scaffold makes it a prime candidate for a wide range of interdisciplinary applications, extending far beyond traditional medicinal chemistry.

In materials science , the ability of the ethynyl group to participate in click chemistry allows for its incorporation into polymers. This could be used to create functional materials, such as self-healing polymers, conductive materials, or specialized coatings. The rigid, aromatic triazole ring can impart desirable thermal and mechanical properties to these materials. nih.gov

In chemical biology , derivatives of this compound can be used as chemical probes to study biological processes. nih.gov By attaching a fluorescent tag or a biotin (B1667282) handle via the ethynyl group, researchers can track the distribution of a molecule within a cell, identify its binding partners, or visualize biological targets. This is invaluable for understanding disease mechanisms and validating new drug targets.

In agrochemicals , triazole compounds have a long history of use as effective fungicides. smolecule.comfrontiersin.org Future research could focus on developing new, more potent, and environmentally benign fungicides based on the this compound structure. Its unique substitution pattern may lead to activity against resistant fungal strains. frontiersin.org

Finally, in the field of supramolecular chemistry , the defined geometry and hydrogen-bonding capabilities of the triazole ring can be exploited to construct complex, self-assembling nanostructures. nih.gov The linear ethynyl linker provides a rigid vector for directing this assembly, opening possibilities for creating novel molecular cages, rotors, or sensors. chemrxiv.org

FieldPotential ApplicationCross-Functional Aspect
Materials Science Creation of functional polymers, smart coatings, and advanced composites by "clicking" the triazole into a polymer backbone. nih.govCollaboration between organic chemists and materials engineers to design materials with specific properties.
Chemical Biology Development of molecular probes (e.g., fluorescent or affinity-tagged) for bioimaging and target identification. nih.govPartnership between synthetic chemists and cell biologists to visualize and understand complex biological pathways.
Agrochemicals Design of next-generation fungicides to combat crop diseases and overcome resistance. frontiersin.orgresearchgate.netResearch involving chemists, plant pathologists, and environmental scientists to ensure efficacy and safety.
Supramolecular Chemistry Use as a building block for self-assembling nanostructures, molecular machines, and sensors. chemrxiv.orgnih.govSynergy between synthetic chemistry and physics to design and characterize functional nanoscale systems.

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